Fmoc-D-cyclopropylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

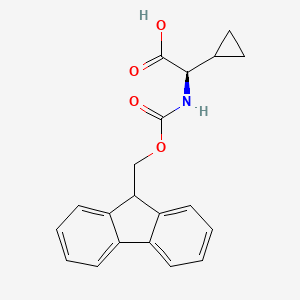

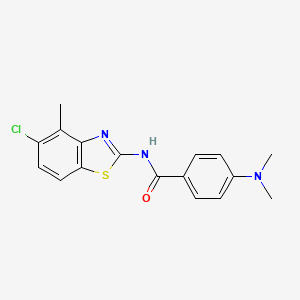

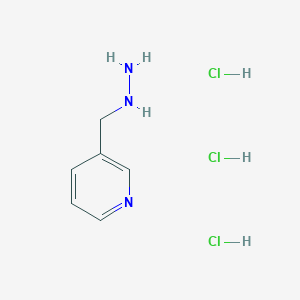

Fmoc-D-Cyclopropylglycine is a compound with the molecular formula C20H19NO4 and a molar mass of 337.36916 . It is used in the field of proteomics research .

Synthesis Analysis

The synthesis of Fmoc-D-Cyclopropylglycine involves the use of the Fmoc (fluorenylmethyloxycarbonyl) strategy for solid phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-D-Cyclopropylglycine is characterized by the presence of a fluorenyl group, which is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis

The Fmoc group in Fmoc-D-Cyclopropylglycine is a base-labile protecting group used in organic synthesis . It can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-D-Cyclopropylglycine has a molecular formula of C20H19NO4 and a molar mass of 337.36916 . It should be stored at a temperature of 2-8℃ .Scientific Research Applications

Optimized Peptide Synthesis

Researchers have developed optimized protocols for synthesizing cyclic peptides, such as gramicidin S, by utilizing Fmoc solid-phase synthesis techniques. The efficiency of these protocols is highlighted by their ability to yield high-quality peptides with diverse functionalities, which are crucial for studying peptide structures and functions (Wadhwani et al., 2006).

Addressing Stereochemical Challenges

The synthesis of phenylglycine-containing peptides, which are important in medicinal chemistry, often faces the challenge of epimerization. Research has shown that careful selection of Fmoc-SPPS reaction conditions can minimize racemization, thereby preserving the stereochemical integrity of sensitive amino acids (Liang et al., 2017).

Advanced Nucleic Acid Analogues

The synthesis of peptide nucleic acid (PNA) monomers employing Fmoc-D-cyclopropylglycine demonstrates the compound's utility in generating nucleobase-modified peptides. This approach facilitates the exploration of PNA-based therapeutics and diagnostics (Wojciechowski & Hudson, 2008).

Biocompatibility Studies

The development of peptide hydrogels for potential ophthalmological applications showcases the biocompatibility and therapeutic potential of materials synthesized using Fmoc-D-cyclopropylglycine. These hydrogels, formed through supramolecular self-assembly, offer a promising avenue for sustained drug delivery in treating ocular diseases (Liang et al., 2010).

Functional Materials Development

The self-assembly properties of Fmoc-modified amino acids and peptides, including those derived from Fmoc-D-cyclopropylglycine, have been extensively studied for their applications in creating functional materials. These materials find uses in various domains, including bio-templating, drug delivery, and the development of therapeutic agents (Tao et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Research on Fmoc-D-Cyclopropylglycine and similar compounds is ongoing. For instance, a study has reported the synthesis of six analogues of a series of peptides, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . Another study has focused on the optimization of Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis .

properties

IUPAC Name |

(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-cyclopropylglycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2703926.png)

![4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2703928.png)

![4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride](/img/structure/B2703930.png)

![3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2703933.png)

![Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2703934.png)